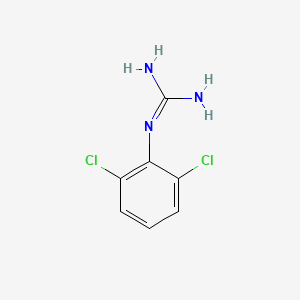

1-(2,6-Dichlorophenyl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,6-Dichlorophenyl)guanidine is a chemical compound with the molecular formula C7H7Cl2N3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a guanidine group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)guanidine typically involves the reaction of 2,6-dichloroaniline with cyanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the guanidine group. The reaction mixture is then heated to promote the desired chemical transformation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. One such method includes the use of thiourea derivatives as guanidylating agents, which react with 2,6-dichloroaniline to form the desired product . The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,6-Dichlorophenyl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the guanidine group to amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amines derived from the reduction of the guanidine group.

Substitution: Various substituted phenylguanidines depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Applications

1-(2,6-Dichlorophenyl)guanidine has been studied for its potential pharmacological effects. Notably, it has been evaluated for its antihypertensive properties. Research indicates that guanidine derivatives can influence vascular contraction responses, making them candidates for hypertension treatment .

Table 1: Antihypertensive Effects of Guanidine Derivatives

| Compound Name | Mechanism of Action | Effective Dose (mg) | Reference |

|---|---|---|---|

| This compound | Inhibition of sympathetic nerve activity | 1-2 | |

| 1,3-Diphenylguanidine | Vasodilation via nitric oxide release | Varies |

Toxicological Studies

Toxicity assessments have been conducted to evaluate the effects of this compound on cell health and bioenergetics. Studies using lung carcinoma epithelial cells (A549) demonstrated that exposure to this compound resulted in significant cytotoxicity and mitochondrial damage, indicating potential environmental hazards .

Table 2: Cytotoxicity Results of this compound

| Concentration (μM) | Cell Viability (%) | Mitochondrial Damage Indicator |

|---|---|---|

| 5 | 75 | Moderate |

| 10 | 50 | High |

| 20 | <25 | Severe |

Environmental Impact Studies

The environmental implications of chlorinated derivatives of guanidine compounds have been a focus of recent research. Studies have shown that chlorination can lead to the formation of toxic by-products that pose risks to aquatic ecosystems . The evaluation of these compounds under simulated water treatment conditions revealed the formation of di- and tri-chlorinated products, raising concerns about their persistence and toxicity in chlorinated water supplies.

Table 3: Formation of Chlorinated Products

| Chlorination Condition | Detected Products | Toxicity Level |

|---|---|---|

| Low Chlorination (<40 μM) | CC04, CC15 | Moderate |

| High Chlorination | Tri-chlorinated products | Not detected |

Case Study 1: Environmental Toxicity Assessment

A study conducted by Marques dos Santos et al. evaluated the toxicity of various chlorinated derivatives of guanidine using real-time cell analysis techniques. The findings indicated that even low concentrations could adversely affect cell viability and bioenergetics, emphasizing the need for careful monitoring in water treatment processes .

Case Study 2: Pharmacological Efficacy

In another study focusing on the pharmacological effects of guanidine derivatives, researchers assessed the compound's ability to inhibit inflammatory cytokines in human lung fibroblasts. Results showed promising anti-inflammatory properties at specific concentrations, suggesting potential therapeutic applications in treating respiratory conditions .

Mécanisme D'action

The mechanism of action of 1-(2,6-Dichlorophenyl)guanidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of glycogen phosphorylase, an enzyme involved in glycogenolysis. This inhibition can regulate blood sugar levels and has potential therapeutic applications. Additionally, the compound can induce autophagy in cancer cells, leading to cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichlorophenylguanidine

- 2,5-Dichlorophenylguanidine

- 2,6-Dichlorophenylbiguanide

Uniqueness

1-(2,6-Dichlorophenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other dichlorophenylguanidines, the 2,6-substitution pattern enhances its ability to interact with certain molecular targets, making it a valuable compound in research and industrial applications .

Propriétés

Formule moléculaire |

C7H7Cl2N3 |

|---|---|

Poids moléculaire |

204.05 g/mol |

Nom IUPAC |

2-(2,6-dichlorophenyl)guanidine |

InChI |

InChI=1S/C7H7Cl2N3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |

Clé InChI |

FBVLZVUGJGEIEC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)Cl)N=C(N)N)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.